molecular formula C15H11N3O3 B2640821 N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide CAS No. 320424-98-4

N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide

Cat. No.: B2640821
CAS No.: 320424-98-4
M. Wt: 281.271
InChI Key: WKTKIOFQGCXQHW-LCYFTJDESA-N
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Description

This compound belongs to the hydrazide class, characterized by a pyridine-4-carbohydrazide backbone conjugated with a 3-oxo-1,3-dihydro-2-benzofuran-1-ylidene group via a hydrazone linkage.

Properties

IUPAC Name

N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(10-5-7-16-8-6-10)18-17-9-13-11-3-1-2-4-12(11)15(20)21-13/h1-9,20H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBYUYAZLKIYQO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, with a focus on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2O2C_{16}H_{14}N_2O_2 with a molar mass of 262.26 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and cytotoxic effects.

PropertyValue
Molecular FormulaC16H14N2O2
Molar Mass262.26 g/mol
CAS Number303995-51-9

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-oxo-1,3-dihydro-2-benzofuran and pyridine-4-carbohydrazide under acidic or basic conditions. Characterization methods such as NMR and IR spectroscopy confirm the structure.

Anticancer Activity

Recent studies have indicated that compounds containing benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against HL-60 human promyelocytic leukemia cells .

Anti-inflammatory Effects

The benzofuran structure is associated with anti-inflammatory properties. Compounds derived from benzofuran have been reported to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6. In particular, derivatives have demonstrated the ability to reduce inflammation in models of osteoarthritis by modulating cytokine levels .

Antimicrobial Activity

Studies have also shown that benzofuran derivatives possess antimicrobial activity against various bacterial strains. This compound has potential as an antimicrobial agent, with effectiveness varying across different Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on a series of benzofuran derivatives, including those related to this compound, demonstrated potent cytotoxicity against HL60 cells with IC50 values below 5 µM. This suggests a promising avenue for further development as anticancer agents.

Case Study 2: Anti-inflammatory Activity
In an experimental model of osteoarthritis, a related compound exhibited significant inhibition of inflammatory markers such as RANTES and CRP. This compound was shown to improve histopathological outcomes in treated rats compared to controls .

Comparison with Similar Compounds

Antimycobacterial Activity

Compound ID/Name Substituents MIC (vs. H37Rv) Stability/Cytotoxicity Reference
N'-[(4-methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) 4-Methylphenyl Active Stable, non-toxic
N'-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide (5k) Pyridine-2-ylamino ethoxy group Active 98.6% HPLC purity
N'-[(3-nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) 3-Nitrophenyl Inactive
N'-[(1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide (5j) Indole-3-yl Inactive

Key Findings :

  • Hydrophobic substituents (e.g., alkyl groups in 5d, 5k) enhance antimycobacterial activity and stability, likely by improving lipophilicity and membrane penetration .
  • Electron-withdrawing groups (e.g., nitro in 5b) or heteroaromatic systems (e.g., indole in 5j) render compounds inactive, possibly due to reduced target affinity or metabolic instability .

Antidepressant and Nootropic Activity

Compound ID/Name Substituents Activity (vs. Reference) Reference
N'-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide (3k) 2,5-Dimethoxyphenyl Highest antidepressant
N'-[(1Z)-(4-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide (3h) 4-Hydroxy-3-methoxyphenyl Moderate activity

Key Findings :

  • Methoxy and hydroxyl groups on the aryl ring (e.g., 3k, 3h) enhance CNS activity, likely due to improved blood-brain barrier penetration or serotonin receptor modulation .

Corrosion Inhibition

Compound ID/Name Substituents Application Mechanism Reference
N'-[(Z)-furan-2-ylmethylidene]pyridine-4-carbohydrazide (FMI) Furan-2-yl N80 steel corrosion Metal ion coordination
N'-[(Z)-phenylmethylidene]pyridine-4-carbohydrazide (BIH) Phenyl N80 steel corrosion Adsorption on metal

Key Findings :

  • The O=C-NH-N=CH– group in hydrazides facilitates coordination with iron ions, forming protective layers on metal surfaces .

Structural and Physicochemical Comparisons

Compound ID/Name Molecular Weight Key Structural Features Applications Reference
Target Compound Benzofuran-3-one + pyridine-4-carbohydrazide Potential antimicrobial
N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide (17) 478.60 Piperazinylmethyl + dihydronaphthalenylidene Not specified
ISB3 (Schiff’s base with dimethylaminophenyl) Dimethylaminophenyl Anticancer (DHFR inhibition)

Key Findings :

  • Benzofuran derivatives (e.g., compound 17) exhibit structural diversity via substitutions on the benzofuran core, influencing solubility and target binding .
  • Piperazine and alkyl chains (e.g., in compound 17) may enhance pharmacokinetic properties by modulating lipophilicity and bioavailability .

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